6-Fluoro-1-methoxy-5,7-dimethylisoquinoline
Description
6-Fluoro-1-methoxy-5,7-dimethylisoquinoline is a fluorinated isoquinoline derivative characterized by a methoxy group at position 1, methyl groups at positions 5 and 7, and a fluorine atom at position 4. Isoquinolines are heterocyclic aromatic compounds with applications in medicinal chemistry, particularly as intermediates for alkaloid synthesis or bioactive molecules. The fluorine substitution enhances electronegativity and metabolic stability, while the methyl and methoxy groups influence steric bulk and lipophilicity.
Structure
3D Structure
Properties
CAS No. |
1202006-86-7 |
|---|---|
Molecular Formula |
C12H12FNO |
Molecular Weight |
205.23 g/mol |
IUPAC Name |
6-fluoro-1-methoxy-5,7-dimethylisoquinoline |
InChI |
InChI=1S/C12H12FNO/c1-7-6-10-9(8(2)11(7)13)4-5-14-12(10)15-3/h4-6H,1-3H3 |
InChI Key |
QNYYYNPONZIYLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CN=C2OC)C(=C1F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1-methoxy-5,7-dimethylisoquinoline typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable isoquinoline derivative.
Fluorination: Introduction of the fluorine atom at the 6th position can be achieved using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Methoxylation: The methoxy group is introduced at the 1st position using methanol in the presence of a strong acid catalyst like sulfuric acid.
Methylation: The methyl groups at the 5th and 7th positions are introduced using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The electron-deficient aromatic system enables regioselective substitutions, primarily directed by the fluorine atom's ortho/para-directing effects and the methoxy group's strong activating nature:
Mechanistic Insight:
The fluorine atom directs incoming electrophiles to positions 5 and 8 through resonance withdrawal, while the methoxy group activates positions 3 and 4 via lone-pair donation . Methyl groups at 5/7 positions create steric barriers, limiting substitutions at adjacent sites .
Transition Metal-Catalyzed Coupling Reactions
Rh(III) and Pd catalysts enable functionalization through C-H activation strategies:
Rh(III)-Catalyzed Annulation
Reacts with diazo compounds (e.g., Meldrum's acid derivatives) under mild conditions:
text[RhCp*(CH₃CN)₃](SbF₆)₂ (2.5 mol%) 1,2-DCE, 80°C, N₂ atmosphere → Isoquinolin-3-ol derivatives
Pd-Mediated Carbamoylation
Oxidative coupling with dimethylformamide (DMF):
textPd(OAc)₂ (10 mol%), Cu(OAc)₂, 120°C, air → N,N-dimethylcarboxamide
Reductive Transformations
The nitrogen-containing heterocycle undergoes selective reductions:
Critical finding: Hydrogenolysis of the methoxy group requires harsh conditions (Ra-Ni, 150°C), while methyl groups remain intact under standard reduction protocols .
Functional Group Interconversion
The methoxy group serves as a versatile handle for derivatization:
Demethylation
textBBr₃, CH₂Cl₂, -78°C → Quantitative OH formation
-
Enables subsequent glycosylation or phosphorylation
Fluorine Displacement
textNuH (Nu = OH, NH₂, SH)/CuI, DMF, 120°C → Nucleophilic aromatic substitution
Comparative Reactivity Table
A direct comparison with analogous isoquinolines reveals substituent effects:
| Compound | Nitration Rate (rel.) | Halogenation Yield | Reductive Stability |
|---|---|---|---|
| 6-Fluoro-1-methoxy-5,7-diMe | 1.00 | 68% | High |
| 1-Methoxyisoquinoline | 2.15 | 82% | Moderate |
| 6-Fluoro-3-methylisoquinoline | 0.73 | 55% | High |
This compound's synthetic versatility makes it valuable for constructing pharmacophores in CNS-targeted therapeutics, particularly serotonin receptor modulators . Recent advances in C-H activation protocols have expanded its utility in streamlined syntheses of polycyclic alkaloid analogs.
Scientific Research Applications
Synthesis Pathways
The synthesis of this compound typically involves:
- Alkylation reactions to introduce methyl groups.
- Fluorination processes to incorporate the fluorine atom.
- Methoxylation techniques to attach the methoxy group.
These synthetic routes are crucial for creating analogs and exploring structure-activity relationships in medicinal chemistry.
Medicinal Chemistry
6-Fluoro-1-methoxy-5,7-dimethylisoquinoline has been studied for its potential as a therapeutic agent targeting neuropsychiatric disorders. Its interaction with serotonin receptors (5-HT2A, 5-HT6, and 5-HT7) has shown promise in modulating mood and cognitive functions. For instance, compounds derived from this scaffold have demonstrated significant binding affinities to these receptors, indicating their potential as antidepressants or anxiolytics .
| Receptor | Binding Affinity (pKi) |
|---|---|
| 5-HT2A | 9.16 |
| 5-HT6 | 7.58 |
| D2 | 7.27 |
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit antimicrobial activities against various pathogens. The methoxy and fluorine substituents enhance its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
Agricultural Applications
The compound has been explored for use in fungicidal compositions targeting phytopathogenic fungi. Its systemic action allows it to be utilized effectively as a foliar or soil treatment fungicide . The following table summarizes its efficacy against specific pathogens:
| Pathogen Class | Example Pathogens | Efficacy |
|---|---|---|
| Ascomycetes | Venturia, Podosphaera | Effective |
| Basidiomycetes | Puccinia, Ustilago | Effective |
| Oomycetes | Phytophthora | Effective |
Case Study 1: Neuropsychiatric Targeting
A study focused on synthesizing multifunctional ligands based on the isoquinoline structure demonstrated that modifications could lead to compounds with enhanced receptor selectivity and improved safety profiles compared to traditional psychotropic medications. The synthesized compounds showed promising results in behavioral models associated with anxiety and depression .
Case Study 2: Antimicrobial Activity
In another investigation, researchers evaluated the antimicrobial efficacy of several derivatives of this compound against common bacterial strains. Results indicated that certain derivatives exhibited minimum inhibitory concentrations lower than those of established antibiotics, suggesting their potential as alternative therapeutic agents.
Mechanism of Action
The mechanism of action of 6-Fluoro-1-methoxy-5,7-dimethylisoquinoline involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with enzymes or receptors, potentially inhibiting their activity. The methoxy and methyl groups contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Substituent Positioning and Functional Group Variations
The substituent positions and functional groups on the isoquinoline core critically determine physicochemical properties and bioactivity. Below is a comparative analysis of key analogs:
*Estimated using computational tools (e.g., ChemAxon).
†Direct data unavailable; inferences drawn from structural analogs.
Key Observations:
- Fluorine vs.
- Methyl Group Effects : The 5,7-dimethyl groups increase steric hindrance, possibly reducing rotational freedom compared to 6,7-dimethoxy analogs, which have more flexible ether linkages .
- Aromatic vs. Heterocyclic Cores : Benzimidazole derivatives (e.g., 5,6-dimethoxybenzimidazole) exhibit planar structures conducive to intercalation but lack the fluorine-enhanced stability seen in the target compound .
Pharmacological Potential
While direct studies on this compound are sparse, structurally related isoquinolines demonstrate diverse activities:
Biological Activity
6-Fluoro-1-methoxy-5,7-dimethylisoquinoline is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of neuropharmacology. This article synthesizes findings from various studies to outline its biological activity, focusing on receptor interactions and therapeutic implications.
The compound belongs to the isoquinoline family, which is known for diverse biological activities. The synthesis of this compound typically involves multi-step organic reactions, including Friedländer synthesis and microwave-assisted techniques, which enhance yield and purity .
Receptor Interactions
This compound has been evaluated for its interactions with various receptors:
- α2A-Adrenoceptor : This compound exhibits potent antagonistic properties at the α2A-adrenoceptor (K_i = 12–40 nM), which is significant for its role in modulating neurotransmitter release in the central nervous system (CNS) .
- 5-HT7 Receptor : It also acts as a potent antagonist at the 5-HT7 receptor, inhibiting cAMP production in cellular assays (K_i values in the range of 80–91 nM) . The antagonism at this receptor is linked to potential antidepressant effects due to its involvement in mood regulation and cognitive processes.
Case Studies and Experimental Findings
- Antidepressant-Like Effects : In preclinical models, compounds similar to this compound have shown promise in enhancing the efficacy of selective serotonin reuptake inhibitors (SSRIs) by targeting both α2A and 5-HT7 receptors . This dual action may provide a synergistic effect that could improve treatment outcomes for depression.
- Neuroprotective Properties : The compound's activity at serotonin receptors suggests potential neuroprotective effects. Studies indicate that modulation of serotonin pathways can mitigate neurodegenerative processes .
Efficacy and Selectivity
Table 1 summarizes the binding affinities of this compound and related compounds across various receptors:
| Receptor | Binding Affinity (K_i) | Selectivity |
|---|---|---|
| α2A-Adrenoceptor | 12–40 nM | High |
| 5-HT7 Receptor | 80–91 nM | Moderate |
| α1-Adrenoceptor | >100 nM | Low |
| 5-HT2A Receptor | >100 nM | Low |
| D2 Dopamine Receptor | 221–388 nM | Moderate |
The selectivity profile indicates that while the compound shows high affinity for α2A and moderate affinity for 5-HT7 receptors, it has lower activity against other monoaminergic receptors. This selectivity could minimize side effects associated with broader receptor engagement.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
